

A Spectroscopic Comparison of 1-Bromo-4-fluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-fluorobenzene**

Cat. No.: **B142099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1-bromo-4-fluorobenzene** and its derivatives: 2-bromo-5-fluorotoluene, 1-bromo-4-fluoro-2-iodobenzene, and 1-bromo-4-fluoro-2-nitrobenzene. The objective is to offer a comprehensive resource for the identification, characterization, and differentiation of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromo-4-fluorobenzene** and its selected derivatives. These values are compiled from various spectral databases and literature sources.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities are presented below.

Table 1: NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm, Multiplicity, J in Hz)	¹³ C NMR (δ , ppm)	¹⁹ F NMR (δ , ppm)
1-Bromo-4-fluorobenzene	7.42 (dd, J = 9.1, 4.9 Hz, 2H), 6.94 (t, J = 8.3 Hz, 2H)[1]	162.5 (d, J = 248.5 Hz), 132.5 (d, J = 8.5 Hz), 116.5 (d, J = 21.5 Hz), 119.5 (d, J = 3.0 Hz)	-113.2[2]
2-Bromo-5-fluorotoluene	7.21 (dd, J = 8.5, 5.9 Hz, 1H), 6.91 (dd, J = 8.5, 3.0 Hz, 1H), 6.78 (td, J = 8.5, 3.0 Hz, 1H), 2.39 (s, 3H)	162.3 (d, J = 244.0 Hz), 139.5 (d, J = 6.9 Hz), 131.2 (d, J = 8.1 Hz), 116.9 (d, J = 22.3 Hz), 114.2 (d, J = 21.1 Hz), 111.8 (d, J = 3.1 Hz), 22.8	Data not readily available
1-Bromo-4-fluoro-2-iodobenzene	7.55 (dd, J = 8.5, 2.7 Hz, 1H), 7.25 (ddd, J = 8.5, 7.5, 2.7 Hz, 1H), 6.85 (t, J = 8.5 Hz, 1H)	Data not readily available	Data not readily available
1-Bromo-4-fluoro-2-nitrobenzene	8.10 (dd, J = 8.8, 4.8 Hz, 1H), 7.55 (dd, J = 8.8, 2.8 Hz, 1H), 7.30 (ddd, J = 8.8, 7.5, 2.8 Hz, 1H)[3]	Data not readily available	Data not readily available

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data for derivatives is less consistently reported in literature.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2: IR and MS Spectroscopic Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
1-Bromo-4-fluorobenzene	3080-3020 (Ar C-H stretch), 1580, 1480 (C=C stretch), 1220 (C-F stretch), 820 (p- disubstituted bend)	174/176 (M+), 95 (M-Br), 75
2-Bromo-5-fluorotoluene	3050-3000 (Ar C-H stretch), 2920 (CH ₃ stretch), 1570, 1470 (C=C stretch), 1240 (C-F stretch)	188/190 (M+), 109 (M-Br), 108 (M-HBr)[4]
1-Bromo-4-fluoro-2- iodobenzene	3070-3010 (Ar C-H stretch), 1560, 1460 (C=C stretch), 1230 (C-F stretch)	300/302 (M+), 173 (M-I), 127 (I+), 94 (M-Br-I)[5]
1-Bromo-4-fluoro-2- nitrobenzene	3100-3050 (Ar C-H stretch), 1520 (asym NO ₂ stretch), 1470 (C=C stretch), 1340 (sym NO ₂ stretch), 1250 (C-F stretch)	219/221 (M+), 173/175 (M- NO ₂), 140 (M-Br), 94 (M-Br- NO ₂)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

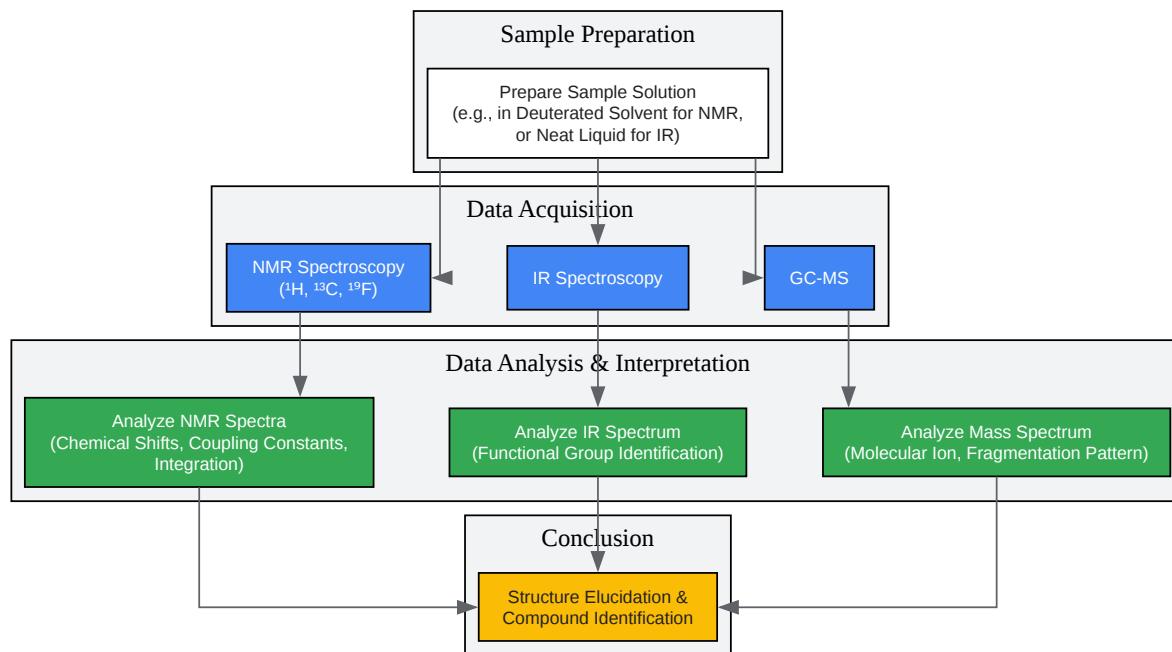
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Referencing: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024, depending on the sample concentration.
 - Referencing: Solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Instrument Parameters (^{19}F NMR):
 - Spectrometer: Operating at the appropriate frequency for ^{19}F nuclei (e.g., 376 MHz on a 400 MHz instrument).
 - Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
 - Referencing: External or internal standard such as CFCl_3 at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
- Instrument Parameters (FTIR):
 - Technique: Transmission or Attenuated Total Reflectance (ATR).


- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample holder (for transmission) or clean ATR crystal should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.
- GC-MS Parameters (based on EPA Method 8260B for volatile organic compounds):
 - GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μm film thickness DB-5ms or equivalent.
 - Injection: 1 μL splitless injection at 250 $^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Oven Temperature Program: Initial temperature of 40-50 $^{\circ}\text{C}$, hold for 2-5 minutes, then ramp at 10-20 $^{\circ}\text{C}/\text{min}$ to 250-280 $^{\circ}\text{C}$ and hold for 2-5 minutes.
 - MS Interface Temperature: 280 $^{\circ}\text{C}$.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]

- 3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Bromo-5-fluorotoluene [webbook.nist.gov]
- 5. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 1-Bromo-4-fluorobenzene and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142099#spectroscopic-comparison-of-1-bromo-4-fluorobenzene-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com